2-(2,6-Dichlorophenyl)-2-hydroxyacetic acid
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Overview
Description
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzeneacetic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- typically involves the chlorination of benzeneacetic acid followed by hydroxylation. One common method includes:
Chlorination: Benzeneacetic acid is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.
Hydroxylation: The dichlorinated product is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the alpha position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzeneacetone or 2,6-dichlorobenzeneacetic acid.
Reduction: Formation of benzeneacetic acid or 2,6-dichlorobenzeneethanol.
Substitution: Formation of 2,6-dihydroxybenzeneacetic acid or 2,6-diaminobenzeneacetic acid.
Scientific Research Applications
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: Lacks the chlorine atoms and hydroxyl group, making it less reactive.
2,6-Dichlorobenzeneacetic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2,6-Dichlorobenzeneethanol: Contains a hydroxyl group but lacks the carboxylic acid functionality.
Uniqueness
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6Cl2O3 |
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Molecular Weight |
221.03 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
PABUTOVPYBAOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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